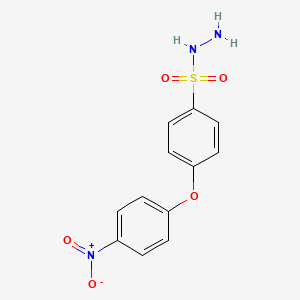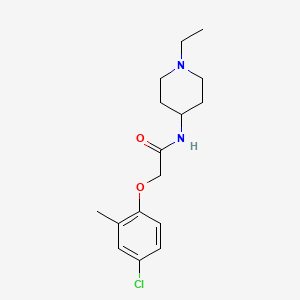
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties. DCB is a member of the hydrazide family and is a potent inhibitor of several enzymes.
Wissenschaftliche Forschungsanwendungen
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively used in scientific research as an inhibitor of several enzymes. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that is involved in various cellular processes such as protein degradation, apoptosis, and autophagy. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the activity of transglutaminase, an enzyme that is involved in the crosslinking of proteins. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been used to study the role of these enzymes in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases.
Wirkmechanismus
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site cysteine residue, which results in the irreversible inhibition of the enzyme. The inhibition of the enzyme activity leads to the disruption of various cellular processes that are dependent on the enzyme activity.
Biochemical and Physiological Effects:
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of transglutaminase. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying the role of these enzymes in various diseases. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is also a small molecule, which makes it easy to synthesize and modify. However, N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. It is an irreversible inhibitor of enzymes, which makes it difficult to study the reversible inhibition of enzymes. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some toxicity, which makes it difficult to use in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One direction is to study the role of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in autophagy. Autophagy is a cellular process that is involved in the degradation of cellular components. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the activity of cathepsin B, which is involved in autophagy. Another direction is to study the role of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in neurodegenerative diseases. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase. Another direction is to study the use of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a therapeutic agent for cancer. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Synthesemethoden
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-4-3-5-12(18)10(11)8-19-20-16(21)15-9-22-13-6-1-2-7-14(13)23-15/h1-8,15H,9H2,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJFLIYHUKSJP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)

![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)

